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  • Product: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine
  • CAS: 907211-97-6

Core Science & Biosynthesis

Foundational

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine, a fluorinated derivative of the tetrahydrocarbazole scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine, a fluorinated derivative of the tetrahydrocarbazole scaffold. Given the limited direct research on this specific isomer, this document synthesizes available data, draws logical inferences from closely related analogues, and proposes experimental pathways to facilitate further investigation.

Molecular Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and systematic name.

IUPAC Name

The formal IUPAC name for the compound is 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine . This name is derived from the core tetrahydrocarbazole ring system, with numbering conventions dictating the positions of the fluoro and amine substituents.

Chemical Structure

The molecule consists of a tricyclic system where a benzene ring is fused to a pyrrole ring, which in turn is fused to a cyclohexene ring. A fluorine atom is substituted at the 6-position of the aromatic ring, and a primary amine group is attached to the 2-position of the saturated carbocyclic ring. The Chemical Abstracts Service (CAS) registry number for this specific compound is 907211-97-6 [1][2].

Molecular Structure Diagram

Caption: 2D representation of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine.

Physicochemical Properties and Characterization

While specific experimental data for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine is not extensively published, we can infer its properties based on its structural motifs and data from analogous compounds.

PropertyPredicted/Inferred ValueRationale/Reference
Molecular Formula C₁₂H₁₃FN₂Based on structural analysis.
Molecular Weight 204.25 g/mol Calculated from the molecular formula[3].
Appearance Likely a solid at room temperatureTetrahydrocarbazole and its derivatives are typically solids[4].
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.General solubility of similar heterocyclic amines.
¹⁹F NMR Chemical shift around -120 to -130 ppmThis range is characteristic of a fluorine atom attached to an electron-rich aromatic system, as seen in the 1-amine isomer[3].
¹H NMR Aromatic, aliphatic, and amine proton signalsCharacteristic peaks for the tetrahydrocarbazole scaffold are expected[5].
Mass Spectrometry Molecular ion peak (M+) at m/z ≈ 204.11Reflecting the monoisotopic mass of the compound.

Synthesis Methodology

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available materials.

Proposed Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Reductive Amination A 4-Fluorophenylhydrazine C 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-one A->C Acid catalyst (e.g., H₂SO₄) Heat B Cyclohexane-1,3-dione B->C D 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-one F 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine D->F Methanol (solvent) Reflux E Ammonium acetate (NH₄OAc) Sodium cyanoborohydride (NaBH₃CN) E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-one (Precursor)

  • Reaction Setup: To a solution of 4-fluorophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add cyclohexane-1,3-dione (1.0 eq).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a base. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The Fischer indole synthesis is a classic and reliable method for constructing the carbazole ring system from a phenylhydrazine and a ketone or aldehyde[4]. The acidic catalyst facilitates the necessary cyclization and dehydration steps.

Step 2: Reductive Amination to Yield 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine

  • Reaction Setup: Dissolve the ketone precursor (1.0 eq) in methanol.

  • Reagents: Add ammonium acetate (excess, e.g., 10 eq) followed by the portion-wise addition of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or under gentle reflux until the starting material is consumed (monitored by TLC). This reaction is analogous to the synthesis of the 6-chloro-1-amine derivative[6].

  • Work-up and Purification: Quench the reaction carefully with water and adjust the pH to be basic. Extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.

Causality: Reductive amination is a highly effective method for converting ketones to amines. Ammonium acetate serves as the ammonia source to form an intermediate imine, which is then selectively reduced by sodium cyanoborohydride in situ.

Potential Biological Activity and Applications

While direct biological studies on 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine are not prominent in the literature, the carbazole scaffold is a well-established pharmacophore with a broad range of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

  • Antimicrobial and Anticancer Properties: Carbazole derivatives have been extensively investigated for their antimicrobial and antitumor activities[7][8]. The planar aromatic system can intercalate with DNA, and various substitutions can lead to the inhibition of key enzymes in pathogens or cancer cells.

  • Neuroprotective Effects: The carbazole ring is a core component of several compounds with neuroprotective properties[7].

  • Enzyme Inhibition: The closely related 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been studied as a potential inhibitor of CpxA phosphatase activity in bacteria, suggesting potential applications in combating bacterial infections[3]. It is plausible that the 2-amine isomer could exhibit similar or novel enzyme inhibitory activities.

  • Anti-inflammatory Activity: Many heterocyclic compounds, including carbazoles, have demonstrated anti-inflammatory effects[7].

The presence of the fluorine atom in the 6-position is of particular interest. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. Therefore, 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine represents a promising candidate for further investigation in various therapeutic areas.

Conclusion and Future Directions

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine is a structurally interesting molecule with significant potential for drug discovery and development. While specific research on this isomer is limited, this guide provides a solid foundation for its study by outlining its structure, proposing a viable synthetic route, and contextualizing its potential biological activities based on well-understood principles of medicinal chemistry and the known properties of the carbazole family.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, screening for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, is warranted to unlock the full therapeutic potential of this promising fluorinated carbazole derivative.

References

  • Sekar, M., Velmurugan, R., Chandramohan, A., Ramesh, P., & Ponnuswamy, M. N. (2011). 2-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3270. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023, June 3). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • PubChem. 2,3,4,9-tetrahydro-1H-carbazol-6-amine. Retrieved from [Link]

  • Sekar, M., Velmurugan, R., Chandramohan, A., Ramesh, P., & Ponnuswamy, M. N. (2011). 2-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3268. Retrieved from [Link]

  • Giri, R., & Daugulis, O. (2013). Supporting Information for Copper-Catalyzed C-H Amination, Amidation, and Imidation. The Royal Society of Chemistry. Retrieved from [Link]

  • ACG Publications. (2013, March 5). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Retrieved from [Link]

  • IJRPC. CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Kamal, A., & Nimbarte, V. D. (2019). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(15), 1228-1245. Retrieved from [Link]

  • Scribd. Comprehensive 6-Amino & 6-Bromo Compounds List. Retrieved from [Link]

  • Alchem Pharmtech. CAS 1001-53-2 | N-(2-AMinoethyl)acetaMide. Retrieved from [Link]

  • PubChem. 2,3,4,9-Tetrahydro-1H-carbazol-3-amine. Retrieved from [Link]

  • Alchem Pharmtech. CAS 6329-74-4 | 5-Bromo-2-hydroxybenzamide. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine (CAS: 907211-97-6)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine, a fluorinated heterocyclic compound with signific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document details its chemical identity, a proposed synthetic pathway, and its anticipated biological significance based on the activities of structurally related molecules.

Introduction and Chemical Identity

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine is a derivative of tetrahydrocarbazole, a core structural motif found in numerous biologically active natural products and synthetic compounds. The introduction of a fluorine atom at the 6-position of the carbazole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and biological activity. The primary amine at the 2-position of the saturated carbocyclic ring offers a key functional group for further chemical modification and interaction with biological targets.

Table 1: Compound Identification

ParameterValue
IUPAC Name 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine
CAS Number 907211-97-6[1]
Molecular Formula C₁₂H₁₃FN₂
Molecular Weight 204.25 g/mol

Proposed Synthesis Pathway

While a specific, detailed synthesis protocol for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on the well-established Fischer indole synthesis. This method is a cornerstone for the construction of the carbazole core. The proposed pathway involves the reaction of a substituted phenylhydrazine with a functionalized cyclohexanone, followed by reductive amination.

Step 1: Fischer Indole Synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-one

The initial step involves the acid-catalyzed condensation of 4-fluorophenylhydrazine with a suitable 4-aminocyclohexanone derivative where the amine is appropriately protected (e.g., as a carbamate). The resulting phenylhydrazone undergoes a[2][2]-sigmatropic rearrangement to form the indole ring, yielding the tetrahydrocarbazole core. Subsequent deprotection would provide the corresponding ketone. A more direct approach would be the reaction of 4-fluorophenylhydrazine with 1,4-cyclohexanedione monoethylene acetal, followed by cyclization and subsequent amination.

Step 2: Reductive Amination to Yield 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine

The ketone intermediate from Step 1 can be converted to the primary amine via reductive amination. This can be achieved using a variety of reagents, such as sodium cyanoborohydride or sodium triacetoxyborohydride, in the presence of an ammonia source like ammonium acetate. This method is widely used for the synthesis of related aminotetrahydrocarbazoles.[3]

SynthesisWorkflow A 4-Fluorophenylhydrazine C Fischer Indole Synthesis (Acid Catalyst, Heat) A->C B 4-Aminocyclohexanone (protected) B->C D 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-one (after deprotection) C->D E Reductive Amination (NH4OAc, NaBH3CN) D->E F 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine E->F

Caption: Proposed synthesis workflow for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine.

Physicochemical and Spectroscopic Characterization (Predicted)

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Appearance Off-white to light brown solidTypical for carbazole derivatives.
Solubility Soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water.The carbazole core is largely nonpolar, while the amine and fluorine add some polarity.
Melting Point Expected to be in the range of 150-250 °CVaries widely based on the substitution pattern of the carbazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the fluoro-substituted benzene ring, with splitting patterns influenced by the fluorine atom. The protons on the tetrahydro- portion of the carbazole will appear in the aliphatic region, likely as complex multiplets. The amine protons may appear as a broad singlet.

  • ¹³C NMR: The spectrum will display signals corresponding to the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. The aliphatic carbons of the cyclohexene ring will resonate in the upfield region.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, likely in the range of -110 to -130 ppm (relative to CFCl₃), which is typical for a fluorine atom attached to an aromatic ring.[4]

Mass Spectrometry (MS)

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 205.1, corresponding to the molecular formula C₁₂H₁₃FN₂.

Potential Biological Significance and Applications in Drug Discovery

While specific biological data for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine is limited, the broader class of carbazole and tetrahydrocarbazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[5] This suggests that the target compound could be a valuable scaffold for the development of novel therapeutics.

Antimicrobial and Antiviral Activity

Carbazole derivatives have been reported to exhibit significant antimicrobial and antiviral properties.[2][6] For instance, certain substituted tetrahydrocarbazoles have shown potent activity against human papillomavirus (HPV).[6] The presence of a fluorine atom can enhance these properties.

Anticancer Activity

The carbazole nucleus is a key pharmacophore in several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and topoisomerases, and the induction of apoptosis. The substitution pattern on the carbazole ring is crucial for determining the specific anticancer activity.

Central Nervous System (CNS) Activity

Derivatives of tetrahydrocarbazole have been investigated for their potential in treating neurodegenerative diseases. For example, a chloro-substituted analog, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, has been granted orphan drug designation for the treatment of Huntington's disease.[3]

CpxA Phosphatase Inhibition

Structurally related 2,3,4,9-tetrahydro-1H-carbazol-1-amines have been identified as inhibitors of the CpxA phosphatase in bacteria.[3] This inhibition leads to the activation of the CpxRA two-component system, which is involved in sensing and responding to envelope stress. This mechanism presents a potential target for the development of novel antibacterial agents.

BiologicalSignificance A 6-Fluoro-2,3,4,9-tetrahydro- 1H-carbazol-2-amine B Antimicrobial Activity A->B C Antiviral Activity (e.g., HPV) A->C D Anticancer Activity A->D E CNS Disorders (e.g., Huntington's) A->E F Enzyme Inhibition (e.g., CpxA Phosphatase) A->F

Caption: Potential areas of biological activity for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine.

Conclusion

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine represents a promising, yet underexplored, chemical entity with significant potential for drug discovery and development. Its structural features, including the fluorinated carbazole core and the reactive primary amine, make it an attractive starting point for the synthesis of diverse compound libraries. Based on the known biological activities of related analogs, this compound warrants further investigation for its potential antimicrobial, antiviral, anticancer, and CNS-related therapeutic applications. The proposed synthetic route provides a logical and feasible approach for its preparation, enabling further research into its chemical and biological properties.

References

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]

  • Carbazole Derivatives as Antiviral Agents: An Overview. PubMed Central. [Link]

  • Carbazole Derivatives as Antiviral Agents: An Overview. National Institutes of Health. [Link]

Sources

Foundational

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine Disclaimer: Publicly available research specifically detailing the mechanism of action for 6-Fluoro-2,3,4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine

Disclaimer: Publicly available research specifically detailing the mechanism of action for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine is limited. This guide, therefore, presents a scientifically inferred mechanism of action based on the well-documented pharmacology of the tetrahydrocarbazole scaffold, the influence of fluoro-substitution, and the activity of structurally related molecules. The proposed mechanisms and experimental workflows serve as a robust framework for initiating research into this specific compound.

Executive Summary

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine belongs to the tetrahydrocarbazole (THC) class of compounds, a "privileged scaffold" in medicinal chemistry known for a wide array of biological activities.[1] The core structure suggests a strong potential for interaction with central nervous system (CNS) targets. Based on extensive data from analogous compounds, the primary hypothesized mechanism of action is the modulation of dopaminergic pathways, likely as a dopamine receptor agonist.[2][3] The presence of the 6-fluoro substituent is predicted to enhance metabolic stability and modulate target binding affinity.[4][5] Secondary potential mechanisms include enzyme inhibition and, characteristic of some carbazoles, DNA intercalation.[1][6] This guide outlines these putative mechanisms and provides a comprehensive, self-validating experimental workflow to systematically investigate and confirm the compound's precise molecular interactions and functional effects.

The Tetrahydrocarbazole Scaffold: A Foundation for Diverse Bioactivity

The 1,2,3,4-tetrahydrocarbazole (THCz) framework, a tricyclic structure composed of a fused pyrrole, benzene, and cyclohexane ring, is a cornerstone of many biologically active natural products and synthetic molecules.[1] This structural motif imparts a rigid, three-dimensional conformation that is amenable to forming specific, high-affinity interactions with a variety of biological targets. Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including:

  • Anticancer/Cytotoxic: Some carbazoles are believed to exert anticancer effects by intercalating with DNA.[1][6]

  • Antimicrobial: Halogenated THCs and other derivatives have shown potent antibacterial and antiviral properties.[1][5]

  • Neuropharmacological: The scaffold is integral to compounds with antipsychotic, anti-emetic, and other CNS-related activities.[1]

The versatility of the THC scaffold makes it a focal point for drug discovery, with substitutions on both the aromatic and saturated rings allowing for fine-tuning of its pharmacological profile.

The Critical Role of the 6-Fluoro Substituent

The introduction of a fluorine atom at the 6-position of the carbazole ring is a strategic chemical modification with significant implications for the compound's properties:

  • Electronic Effects: Fluorine is a highly electronegative atom that withdraws electron density from the aromatic ring through inductive effects.[4] This can alter the pKa of the amine group at the 2-position, thereby influencing its ionization state at physiological pH and modulating its ability to form hydrogen bonds with target receptors.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Its presence can block sites of oxidative metabolism, potentially increasing the compound's half-life and bioavailability—a common strategy in drug design.[5]

  • Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, within the binding pocket of a target protein, potentially enhancing affinity and selectivity.

Primary Hypothesized Mechanism of Action: Dopamine Receptor Agonism

The structural similarity of the tetrahydrocarbazole core to known dopaminergic agents strongly suggests that 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine acts as a modulator of the dopamine system.[3] Dopamine agonists are critical in the treatment of Parkinson's disease and other neurological conditions.[7][8]

It is hypothesized that the compound binds to and activates dopamine receptors, particularly the D2-like family (D2, D3, D4), mimicking the effect of endogenous dopamine. This activation would trigger downstream intracellular signaling cascades, leading to a physiological response.

Postulated Signaling Pathway

Activation of D2-like receptors, which are Gi/o-coupled G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The decrease in cAMP levels subsequently reduces the activity of Protein Kinase A (PKA), leading to a cascade of downstream effects on gene transcription and cellular function.

Dopamine_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Compound 6-Fluoro-THC-2-amine Compound->D2R Binds & Activates Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Hypothesized D2 receptor signaling pathway for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine.

Secondary and Alternative Mechanisms of Action

While dopamine agonism is the leading hypothesis, the versatile THC scaffold could harbor other activities.

  • Enzyme Inhibition: The compound could act as an inhibitor of enzymes involved in neurotransmitter metabolism, such as Monoamine Oxidase B (MAO-B). Inhibition of MAO-B prevents the breakdown of dopamine, increasing its availability in the synapse, a mechanism also relevant to Parkinson's disease treatment.[7]

  • DNA Intercalation: As seen with other carbazole derivatives, the planar aromatic portion of the molecule could potentially insert itself between the base pairs of DNA, disrupting replication and transcription.[6] This mechanism is more commonly associated with anticancer activity.

Enzyme_Inhibition Substrate Substrate (e.g., Dopamine) Enzyme Enzyme (e.g., MAO-B) Substrate->Enzyme Product Product Enzyme->Product Catalyzes Compound 6-Fluoro-THC-2-amine Compound->Enzyme Inhibits

Caption: General schematic of enzyme inhibition as a potential secondary mechanism of action.

Proposed Experimental Validation Workflow

To elucidate the true mechanism of action, a systematic, multi-stage experimental approach is required. This workflow is designed to be self-validating, where the results of one stage inform and are confirmed by the next.

Experimental_Workflow Stage1 Stage 1: In Vitro Target Identification (Binding Assays) Stage2 Stage 2: In Vitro Functional Characterization (Cell-Based Assays) Stage1->Stage2 Confirm Target & Mode Stage3 Stage 3: In Vivo Target Engagement & Efficacy (Animal Models) Stage2->Stage3 Validate Physiology

Caption: A three-stage workflow for validating the mechanism of action.

Stage 1: In Vitro Target Identification & Binding Affinity

Causality: The first step is to determine if the compound physically interacts with its hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or enzyme.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

  • Preparation: Prepare cell membrane homogenates from a cell line expressing the human dopamine D2 receptor (e.g., CHO-hD2).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled D2 antagonist (e.g., [³H]-Spiperone), and varying concentrations of the test compound (6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine).

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: The binding affinities for a panel of relevant CNS targets should be determined and summarized.

TargetPredicted Ki (nM)Rationale
Dopamine D2 Receptor < 50 Primary hypothesized target based on structural analogs.
Dopamine D3 Receptor < 100 High homology with D2; common co-target.
Serotonin 5-HT2A Receptor > 500Assess off-target activity and potential for side effects.
Monoamine Oxidase B (MAO-B) > 1000Test for secondary enzyme inhibition mechanism.

Table 1: Hypothetical binding affinity profile for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine.

Stage 2: In Vitro Functional Characterization

Causality: A binding assay confirms interaction but does not reveal its nature (i.e., agonist, antagonist, or inverse agonist). Functional assays are essential to characterize the biological effect of this binding.

Protocol: cAMP-Based Functional Assay for D2 Receptor Agonism

  • Cell Culture: Plate CHO-hD2 cells (stably expressing the human D2 receptor) in a 96-well plate and grow to confluence.

  • Stimulation: Treat the cells with Forskolin (an adenylyl cyclase activator) to induce a high baseline level of cAMP. Concurrently, treat separate wells with varying concentrations of the test compound. Include a known D2 agonist (e.g., Quinpirole) as a positive control.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: An agonist will cause a dose-dependent decrease in cAMP levels from the Forskolin-stimulated baseline. Plot the percentage inhibition of cAMP production against the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response).

cAMP_Assay cluster_workflow cAMP Functional Assay Workflow cluster_principle Assay Principle Step1 1. Plate CHO-hD2 Cells Step2 2. Add Forskolin + Test Compound Step1->Step2 Step3 3. Incubate Step2->Step3 Step4 4. Lyse Cells & Measure cAMP Step3->Step4 Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP Level AC->cAMP Compound Agonist Compound D2R D2 Receptor Compound->D2R D2R->AC Inhibits

Caption: Workflow and principle of a cAMP functional assay to test for D2 receptor agonism.

Summary and Future Directions

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine is a compound with significant therapeutic potential, primarily predicted to function as a dopamine receptor agonist. The fluorinated tetrahydrocarbazole scaffold provides a robust starting point for CNS drug discovery. The immediate research priority is to execute the proposed in vitro validation workflow to confirm its primary molecular target and functional activity.

Should these studies confirm potent and selective dopamine D2 agonism, future research should focus on:

  • In vivo pharmacokinetics to determine brain penetration and bioavailability.

  • Efficacy studies in established animal models of Parkinson's disease to assess motor symptom improvement.[7]

  • Off-target liability screening to build a comprehensive safety profile.

By systematically applying this research framework, the scientific community can fully elucidate the mechanism of action of this promising compound and pave the way for its potential development as a novel therapeutic agent.

References

  • Smolecule. (2023). 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine.
  • Benchchem. (n.d.). 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride.
  • Cornejo-Córdova, E., et al. (n.d.). Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 2,3,4,9-tetrahydro-1H-carbazol-6-amine. PubChem. Retrieved from [Link]

  • Plotnikov, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole. PMC. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Retrieved from [Link]

  • Jaen, J. C., et al. (n.d.). 4-(1,2,5,6-Tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines: a novel class of compounds with central dopamine agonist properties. PubMed. Retrieved from [Link]

  • Leone-Stumpf, M., et al. (n.d.). Dopamine agonists in 6-pyruvoyl tetrahydropterin synthase deficiency. PubMed. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: High-Yield Synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine

Abstract This document provides a comprehensive, field-tested protocol for the multi-step synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine, a key intermediate in the development of advanced pharmaceutical age...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the multi-step synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine, a key intermediate in the development of advanced pharmaceutical agents. The synthesis is designed for high fidelity and scalability, proceeding via a strategic Fischer indole cyclization, followed by oxime formation and subsequent catalytic reduction. We delve into the mechanistic rationale behind each transformation, offering expert insights to ensure successful replication and optimization. This guide is intended for researchers in medicinal chemistry, process development, and organic synthesis, providing a self-validating framework for producing high-purity material.

Introduction: The Strategic Importance of the Fluorinated Carbazole Scaffold

The 2,3,4,9-tetrahydro-1H-carbazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 6-position significantly modulates the scaffold's lipophilicity, metabolic stability, and binding affinity to various biological targets. Specifically, 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine serves as a critical building block for compounds investigated as selective serotonin reuptake inhibitors (SSRIs), antipsychotics, and neuroprotective agents.

The synthetic route detailed herein is a robust three-step process commencing with commercially available starting materials. The logic of this pathway is rooted in the reliability of the Fischer indole synthesis for constructing the core carbazole ring system, followed by a classical transformation sequence to install the primary amine functionality.

Overall Synthetic Strategy

The synthesis is designed as a logical and efficient three-step sequence. The workflow is initiated by the acid-catalyzed condensation of 4-fluorophenylhydrazine with a protected cyclohexanone derivative, which undergoes an in-situ sigmatropic rearrangement and cyclization to form the tricyclic carbazole core. The ketone functionality is then converted to an oxime, a stable intermediate that is subsequently reduced to the target primary amine.

G A Step 1: Fischer Indole Synthesis (Acid-Catalyzed Cyclization) B Step 2: Oximation (Ketone to Oxime Conversion) A->B Intermediate: 6-Fluoro-1,3,4,9-tetrahydro-2H-carbazol-2-one C Step 3: Catalytic Reduction (Oxime to Amine) B->C Intermediate: 6-Fluoro-1,3,4,9-tetrahydro-2H-carbazol-2-one oxime D Final Product: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine C->D Purification

Figure 1: High-level overview of the synthetic workflow from starting materials to the final amine product.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Fluoro-1,3,4,9-tetrahydro-2H-carbazol-2-one

Mechanistic Rationale: This step employs the classic Fischer indole synthesis. The reaction is initiated by the condensation of (4-fluorophenyl)hydrazine with a ketone, forming a phenylhydrazone. Under acidic conditions (provided by the hydrazine hydrochloride salt and supplemental acid), the hydrazone tautomerizes to its ene-hydrazine form. This intermediate then undergoes a-sigmatropic rearrangement, followed by the elimination of ammonia and subsequent aromatization to yield the stable indole core. We utilize 1,4-cyclohexanedione monoethylene ketal to prevent self-condensation of the dione and to direct the cyclization to the desired position. The acidic workup serves the dual purpose of hydrolyzing the ketal protecting group to reveal the ketone.

Materials:

  • (4-Fluorophenyl)hydrazine hydrochloride (1.0 eq)

  • 1,4-Cyclohexanedione monoethylene ketal (1.05 eq)

  • Ethanol (anhydrous, 5 mL per 1 g of hydrazine)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and 1,4-cyclohexanedione monoethylene ketal (1.05 eq).

  • Add anhydrous ethanol to dissolve the reactants.

  • Carefully add 3-4 drops of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, cool the mixture to room temperature. The product may begin to precipitate.

  • Slowly add water to the reaction mixture, which will cause the product to precipitate further.

  • Filter the crude solid product through a Büchner funnel and wash the cake with cold water.

  • The solid is the ketal-protected intermediate. To deprotect, suspend the solid in a mixture of acetone and 2M hydrochloric acid (3:1 v/v) and stir at room temperature for 2 hours until TLC shows complete conversion.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography to yield the pure ketone.

Data Summary Table 1: Reaction Parameters for Step 1

ParameterValue
Reactant Ratio1 : 1.05 (Hydrazine : Ketal)
SolventAnhydrous Ethanol
CatalystH₂SO₄
Temperature78 °C (Reflux)
Reaction Time4-6 hours
Typical Yield75-85%
Step 2: Synthesis of 6-Fluoro-1,3,4,9-tetrahydro-2H-carbazol-2-one oxime

Mechanistic Rationale: This reaction is a standard condensation between a ketone and hydroxylamine to form an oxime. The reaction is typically carried out in a protic solvent with a mild base. The base (sodium acetate) deprotonates the hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields the C=N double bond of the oxime. This intermediate is generally more stable than the ketone and is ideal for the subsequent reduction step.

Materials:

  • 6-Fluoro-1,3,4,9-tetrahydro-2H-carbazol-2-one (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq)

  • Sodium acetate (CH₃COONa, 2.0 eq)

  • Ethanol/Water mixture (4:1 v/v)

Procedure:

  • In a round-bottom flask, dissolve the carbazol-2-one intermediate in the ethanol/water solvent mixture.

  • Add hydroxylamine hydrochloride and sodium acetate to the solution.

  • Heat the mixture to reflux (approx. 80-85 °C) for 1-2 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture in an ice bath. The oxime product will precipitate as a white or off-white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford the pure oxime, which is often of sufficient purity for the next step without further purification.

Step 3: Synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine

Mechanistic Rationale: The reduction of the oxime to a primary amine is a critical step. While various reducing agents can be used, catalytic hydrogenation is often preferred for its clean conversion and avoidance of harsh metal hydride reagents. Here, we use palladium on carbon (Pd/C) as the catalyst. The reaction proceeds via the adsorption of the oxime and hydrogen gas onto the palladium surface. The N-O bond is cleaved, and the C=N double bond is saturated with hydrogen, leading to the formation of the desired primary amine. Acetic acid is used as the solvent and helps to activate the catalyst and keep the resulting amine protonated and soluble.

Materials:

  • 6-Fluoro-1,3,4,9-tetrahydro-2H-carbazol-2-one oxime (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10% w/w)

  • Acetic Acid (glacial)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Sodium hydroxide (NaOH) solution (2M)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

Procedure:

  • Safety First: Conduct this reaction in a well-ventilated fume hood. Hydrogen gas is flammable and palladium catalysts can be pyrophoric.

  • Charge a suitable hydrogenation vessel (e.g., a thick-walled flask or Parr bottle) with the oxime intermediate and the Pd/C catalyst.

  • Add glacial acetic acid as the solvent.

  • Seal the vessel, and then carefully purge the atmosphere with nitrogen before introducing hydrogen gas (via a balloon or from a pressurized source).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm or higher if using a Parr apparatus) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of acetic acid or methanol.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

  • Dilute the residue with water and cool in an ice bath.

  • Basify the aqueous solution by the slow addition of 2M NaOH solution until pH > 10. The free amine product will precipitate.

  • Extract the product into a suitable organic solvent like DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

  • The product can be further purified by conversion to its hydrochloride salt or by flash chromatography if necessary.

Characterization and Purity Assessment

The identity and purity of the final compound, 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine, should be confirmed using standard analytical techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of the fluorine atom.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety and Handling Precautions

  • General: Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • (4-Fluorophenyl)hydrazine hydrochloride: Toxic and a potential sensitizer. Avoid inhalation and skin contact.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle as a slurry when possible and do not allow the catalyst to dry completely during filtration.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.

References

  • Fischer Indole Synthesis Review: Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Catalytic Hydrogenation: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. [Link]

  • Synthesis of Related Carbazole Amines: Orjales, A., Mosquera, R., & Labeaga, L. (1997). Synthesis and Antidepressant Activity of New 2-Amino-2,3,4,9-tetrahydro-1H-carbazoles. Journal of Medicinal Chemistry, 40(5), 586–593. [Link]

Application

Application Notes &amp; Protocols for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine in Drug Discovery

Introduction: The Strategic Value of the 6-Fluoro-Tetrahydrocarbazole Scaffold The 2,3,4,9-tetrahydro-1H-carbazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 6-Fluoro-Tetrahydrocarbazole Scaffold

The 2,3,4,9-tetrahydro-1H-carbazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic analogues.[1][2] Its rigid, tricyclic structure provides a well-defined three-dimensional geometry for presentation of functional groups to biological targets. The incorporation of a fluorine atom at the 6-position, yielding 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine, introduces specific and highly advantageous properties for drug development.

Fluorine's high electronegativity and small size allow it to serve as a bioisostere for a hydrogen atom, yet it can profoundly alter a molecule's physicochemical profile. Specifically, the C6-fluoro substituent:

  • Modulates Basicity: It withdraws electron density through inductive effects, reducing the basicity of the amine group at the C2 position.[3] This fine-tuning of pKa is critical for optimizing target binding affinity and influencing cell permeability.[3]

  • Enhances Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life.[4]

  • Improves Target Binding: The fluorine atom can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a target protein's active site, thereby enhancing binding potency and selectivity.

This guide provides a comprehensive overview of the synthesis, biological applications, and detailed experimental protocols for leveraging 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine as a core building block in modern drug discovery campaigns.

Physicochemical Data

PropertyValueSource
Molecular Formula C₁₂H₁₃FN₂[3]
Molecular Weight ~204.25 g/mol [3]
Appearance Off-white to pale yellow solidAssumed
Key Structural Features Fused aromatic & aliphatic rings, primary amine, C6-fluoro substituent[3]

Protocol 1: Synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine

The synthesis of the title compound is typically achieved through a multi-step process. A common and robust strategy involves the Fischer indole synthesis to construct the carbazole core, followed by reductive amination to install the key amine functionality.

Workflow for Synthesis

G A 4-Fluorophenylhydrazine C Fischer Indole Synthesis (Acid Catalyst, Reflux) A->C B Cyclohexane-1,3-dione B->C D 6-Fluoro-2,3-dihydro-1H-carbazol-4(9H)-one C->D Forms Carbazole Core E Reductive Amination (Ammonium Acetate, NaBH3CN) D->E Installs Amine Group F 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine E->F Final Product

Caption: General synthetic workflow for the target compound.

Step-by-Step Methodology

Part A: Synthesis of 6-Fluoro-2,3-dihydro-1H-carbazol-4(9H)-one (Intermediate)

  • Reaction Setup: To a round-bottom flask, add 4-fluorophenylhydrazine hydrochloride (1.0 eq) and cyclohexane-1,3-dione (1.05 eq).

  • Solvent & Catalyst: Suspend the reagents in anhydrous ethanol or acetic acid. Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

  • Cyclization: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (usually 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour it into ice-water and stir. The product will often precipitate.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the ketone intermediate.

Part B: Reductive Amination to 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine (Final Product)

Causality Note: This step converts the ketone from Part A into the desired primary amine. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent as it is selective for the iminium ion formed in situ and is stable in mildly acidic conditions.

  • Reaction Setup: In a flask, dissolve the 6-fluoro-2,3-dihydro-1H-carbazol-4(9H)-one intermediate (1.0 eq) in anhydrous methanol.

  • Amine Source: Add ammonium acetate (10-20 eq) to the solution. This serves as the source of ammonia for the imine formation.

  • Reduction: Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the mixture. Caution: Cyanide gas may be evolved if the solution is too acidic. Ensure the reaction is well-ventilated.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding 1M HCl until gas evolution ceases. Basify the solution with aqueous NaOH or NaHCO₃ to pH > 9.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel.

Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.[3]

Applications & Target-Specific Protocols

The 6-fluoro-tetrahydrocarbazole scaffold is a versatile starting point for developing inhibitors for various target classes, including protein kinases, bacterial enzymes, and modulators of neurodegenerative pathways.

Application Area 1: Protein Kinase Inhibition (e.g., BTK)

Background: Bruton's Tyrosine Kinase (BTK) is a critical enzyme in B-cell receptor signaling, making it a key target for autoimmune diseases like rheumatoid arthritis and lupus.[5] Tetrahydrocarbazole derivatives have been successfully developed as potent BTK inhibitors.[5]

Illustrative Signaling Pathway

G BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Carbazole Inhibitor (e.g., BMS-986142) Inhibitor->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway involving BTK.

Protocol 2: In Vitro BTK Enzymatic Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput screening method.

  • Materials:

    • Recombinant human BTK enzyme.

    • Fluorescein-labeled poly(GT) substrate.

    • ATP.

    • LanthaScreen™ Tb-anti-pY (PY20) antibody.

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine derivatives (test compounds).

    • Staurosporine or a known BTK inhibitor (positive control).

    • Low-volume 384-well plates.

  • Methodology:

    • Prepare a serial dilution of the test compounds in DMSO, then dilute further into the Assay Buffer. A typical starting concentration range is 100 µM to 1 nM.

    • Add 2.5 µL of the diluted test compound or control to the wells of the 384-well plate.

    • Add 5 µL of the BTK enzyme/fluorescein-substrate mixture (prepared in Assay Buffer) to all wells.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near its Km for BTK).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the Tb-anti-pY antibody in TR-FRET dilution buffer containing EDTA.

    • Incubate for at least 30 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET capable plate reader, measuring emission at 520 nm (fluorescein) and 495 nm (terbium).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Normalize the data using the high (DMSO vehicle) and low (positive control inhibitor) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application Area 2: Neuroprotection

Background: Carbazole derivatives have shown significant promise as neuroprotective agents, potentially for treating conditions like Parkinson's or Alzheimer's disease.[6][7] They may act by preventing neuronal cell death induced by oxidative stress or protein aggregation.[6][8]

Protocol 3: SH-SY5Y Neuroprotection Assay against 6-OHDA Toxicity

This protocol assesses the ability of a compound to protect a human neuroblastoma cell line (SH-SY5Y) from a neurotoxin that mimics Parkinson's pathology.

  • Materials:

    • SH-SY5Y human neuroblastoma cells.

    • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • 6-hydroxydopamine (6-OHDA) neurotoxin.

    • Test compounds derived from the carbazole scaffold.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • 96-well cell culture plates.

  • Methodology:

    • Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

    • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 µM to 20 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control if available.

    • Toxin Induction: Add 6-OHDA to the wells to a final concentration known to induce ~50% cell death (e.g., 100 µM). Do not add 6-OHDA to the "untreated control" wells.

    • Incubation: Incubate the plate for an additional 24 hours at 37 °C in a 5% CO₂ incubator.

    • Viability Assessment (MTT Assay):

      • Remove the culture medium.

      • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

      • Incubate for 3-4 hours until purple formazan crystals form.

      • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the crystals.

      • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control wells.

    • Plot percent viability against compound concentration to determine the protective effect. The EC₅₀ (concentration for 50% maximal protection) can be calculated.

Application Area 3: Antibacterial Activity

Background: The tetrahydrocarbazole scaffold has been identified as an inhibitor of the bacterial phosphatase CpxA, a component of a signal transduction system that regulates virulence in Gram-negative pathogens.[3][9] Inhibiting this pathway represents a novel anti-virulence strategy.

Protocol 4: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

  • Materials:

    • Bacterial strain (e.g., Escherichia coli ATCC 25922).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Test compounds and a known antibiotic (e.g., Ciprofloxacin) as a positive control.

    • Sterile 96-well microtiter plates.

  • Methodology:

    • Prepare a 2-fold serial dilution of the test compounds in the 96-well plate using MHB, covering a range from 128 µg/mL to 0.25 µg/mL.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of 5x10⁵ CFU/mL in the wells.

    • Add the bacterial inoculum to each well containing the test compound.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours.

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Exploration

Once initial activity is established for a compound derived from 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine, an SAR campaign is initiated to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Workflow for SAR Optimization

G Start Core Scaffold 6-Fluoro-THC-2-amine R1 Modify C2-Amine (Amides, Sulfonamides, Secondary/Tertiary Amines) Start->R1 R2 Modify N9-Carbazole (Alkylation, Arylation) Start->R2 R3 Modify Aromatic Ring (Additional Substituents) Start->R3 Synthesize Synthesize Library of Analogs R1->Synthesize R2->Synthesize R3->Synthesize Assay Biological Screening (Potency, Selectivity) Synthesize->Assay ADME ADME/Tox Profiling (Solubility, Permeability, Metabolic Stability) Assay->ADME Analyze Analyze Data (Identify Trends) Assay->Analyze ADME->Analyze Analyze->R1 Iterate Design Analyze->R2 Iterate Design Analyze->R3 Iterate Design Lead Lead Candidate Analyze->Lead Optimization Complete

Caption: Iterative cycle for Structure-Activity Relationship (SAR) studies.

Example SAR Table (Hypothetical Data for BTK Inhibition)

Compound IDR¹ (at C2-Amine)R² (at N9)BTK IC₅₀ (nM)Cell Proliferation EC₅₀ (nM)
Parent -NH₂-H1500>10000
1a -NH-CO-CH₃-H8509500
1b -NH-CO-Pyridine-H75250
1c -NH-CO-Pyridine-CH₃68220
1d -NH-SO₂-CH₃-H1200>10000

Interpretation: The data suggests that forming an amide at the C2-amine (1a) is tolerated. A pyridine amide (1b) significantly improves potency, likely by forming additional interactions in the kinase hinge region. Alkylation of the carbazole nitrogen (1c) offers a minor improvement, while a sulfonamide (1d) is detrimental to activity. This directs future synthetic efforts towards exploring diverse aromatic amides at the C2 position.

References

  • Pieper, A. A., et al. (2014). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry, 57(15), 6589-6601. [Link]

  • Sekar, M., et al. (2011). 2-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3270. [Link]

  • Al-Suhaimi, E. A., et al. (2021). A review on the biological potentials of carbazole and its derived products. Journal of King Saud University - Science, 33(5), 101469. [Link]

  • Sivakumar, K., et al. (2009). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1033. [Link]

  • Danish, I. A., & Rajendra Prasad, K. J. (2010). (E)-6-Chloro-2-(furan-2-ylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o3198. [Link]

  • Sekar, M., et al. (2011). 2-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3268. [Link]

  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173-9200. [Link]

  • Valadbeigi, Y., & Mohammadkhani, E. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products, 7(2), 125-131. [Link]

  • Sowińska, A., & Giebułtowicz, J. (2021). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. MOST Wiedzy. [Link]

  • Martínez-Alonso, E., et al. (2021). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 86(17), 11699-11710. [Link]

  • ResearchGate. (2025). Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, Synthesis, in silico, in vitro and in vivo investigation. [Link]

  • Remigiusz, K., & Joanna, G. (2021). Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. International Journal of Molecular Sciences, 22(8), 3988. [Link]

  • Carbone, A., et al. (2019). Carbazole Derivatives as Antiviral Agents: An Overview. Molecules, 24(10), 1951. [Link]

  • World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. [Link]

  • Cui, J., et al. (2018). SLOH, a carbazole-based fluorophore, mitigates neuropathology and behavioral impairment in the triple-transgenic mouse model of Alzheimer's disease. Neuropharmacology, 131, 226-236. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. [Link]

  • Royal Society of Chemistry. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. [Link]

  • Ghandadi, M., et al. (2019). Design, Synthesis, in Vivo and in Vitro Studies of 1,2,3,4-tetrahydro-9H-carbazole Derivatives, Highly Selective and Potent Butyrylcholinesterase Inhibitors. Molecular Neurobiology, 56(10), 7146-7157. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry, 30, 115939. [Link]

  • Ho, C. K., et al. (2013). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 4(11), 1053-1058. [Link]

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Method

Application Notes and Protocols for Cell-Based Assays Involving 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine

Introduction: The Therapeutic Potential of the Carbazole Scaffold The carbazole ring system, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural product...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Carbazole Scaffold

The carbazole ring system, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic properties.[1][2] Carbazole derivatives have demonstrated a remarkable breadth of biological activities, including antitumor, neuroprotective, anti-inflammatory, and antimicrobial effects.[1][3][4] Their planar structure allows them to intercalate with DNA or fit into the binding pockets of various enzymes and receptors, leading to the modulation of critical cellular pathways.[3][5]

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine is a synthetic derivative designed to leverage this potent scaffold. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the tetrahydrocarbazole core and amine substituent provide a three-dimensional structure crucial for specific molecular interactions.[6] While direct literature on the 2-amine isomer is emerging, related carbazole compounds have shown promise as anticancer agents and modulators of bacterial signaling pathways.[3][6]

This guide provides a structured, multi-tiered approach for the initial characterization of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine in cell-based assays. The protocols are designed to first establish a foundational understanding of its cytotoxic profile, then to investigate its potential interaction with G protein-coupled receptors (GPCRs)—a major class of drug targets—and finally, to explore its impact on cellular phenotypes using advanced imaging techniques.[7]

Figure 1. Tiered workflow for characterizing the test compound.

Section 1: Foundational Assays - Determining Cytotoxicity and Viability

A fundamental first step in evaluating any small molecule is to determine its effect on cell viability and to identify the concentration range at which it is cytotoxic.[8] This information is critical for designing subsequent experiments, ensuring that observed effects in functional assays are not simply artifacts of cell death. We will utilize two standard, complementary assays: the MTT assay for metabolic activity and the LDH assay for membrane integrity.[9]

Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of living, metabolically active cells.

Materials:

  • 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine (Test Compound)

  • DMSO (vehicle)

  • Selected cell line (e.g., HeLa, MCF-7, or a line relevant to the hypothesized target)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom cell culture plates

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of the test compound in culture medium. Start with a high concentration (e.g., 200 µM) and perform 1:2 or 1:3 dilutions. Include a vehicle-only control (DMSO concentration matched to the highest compound concentration, typically <0.5%).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells in triplicate. Also include wells for "untreated" (medium only) and "blank" (medium only, no cells) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (including controls) and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well.

  • Measurement: Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to fully dissolve the formazan crystals. Read the absorbance at 590 nm.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity or necrosis. The LDH assay measures this released enzyme activity, which is proportional to the number of lysed cells.[10] This assay serves as a direct measure of cell death, complementing the metabolic data from the MTT assay.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye)

  • Treated cell culture plates (prepared as in steps 1-3 of the MTT protocol)

  • Lysis Buffer (10X, typically provided in the kit)

  • Stop Solution (typically provided in the kit)

  • 96-well flat-bottom assay plate

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Prepare Controls: In the treatment plate, designate triplicate wells for:

    • Spontaneous LDH Release: Untreated cells (medium only).

    • Maximum LDH Release: Untreated cells, to which you will add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation.

  • Sample Collection: After the treatment incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well assay plate.

  • Enzyme Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new assay plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Measure: Add 50 µL of Stop Solution. Gently shake the plate and measure the absorbance at 490 nm within 1 hour.

Data Analysis:

  • Subtract the background absorbance (from no-cell, medium-only wells) from all readings.

  • Calculate the percentage of cytotoxicity:

    • % Cytotoxicity = [(Compound_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)] * 100

  • Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.

ParameterMTT AssayLDH AssayRationale
Primary Measurement Mitochondrial dehydrogenase activityLactate dehydrogenase releaseAssesses two distinct hallmarks of cell health.
Indication Cell viability, proliferation, metabolic stateCell death, membrane integrity lossDistinguishes between cytostatic and cytotoxic effects.
Typical IC₅₀/EC₅₀ Concentration for 50% reduction in viabilityConcentration for 50% maximal cytotoxicityProvides key parameters for dose-response curves.

Table 1. Comparison of foundational cytotoxicity assays.

Section 2: Investigating a Potential GPCR Target

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals.[7][11] The diverse activities of carbazole derivatives make GPCRs a plausible target class. The following protocols outline a strategy to determine if the test compound binds to a specific GPCR and whether that binding results in a functional cellular response. This requires a cell line engineered to express the GPCR of interest.

Protocol: Competitive Ligand Binding Assay

Principle: This assay determines if the test compound can compete with a known, fluorescently-labeled ligand for binding to the GPCR. A reduction in the fluorescent signal indicates that the test compound is binding to the receptor and displacing the fluorescent probe. This is a powerful, non-radioactive method to establish direct target engagement.[12][13]

G cluster_0 No Competitor cluster_1 With Test Compound a Fluorescent Ligand b a->b:f0 c High Fluorescence Signal d Fluorescent Ligand e f Test Compound f->e:f0 g Low Fluorescence Signal

Figure 2. Principle of the competitive binding assay.

Materials:

  • Cells expressing the target GPCR (e.g., CHO-K1 or HEK293 cells)

  • A high-affinity, fluorescently-labeled ligand for the target GPCR

  • Known unlabeled agonist/antagonist for the target GPCR (positive control)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader (e.g., for TR-FRET or Fluorescence Polarization)[12]

Procedure:

  • Cell Seeding: Seed cells into the assay plate and grow overnight to form a confluent monolayer.

  • Reagent Preparation:

    • Prepare a 2X solution of the fluorescent ligand in assay buffer at a concentration equal to twice its K_d value.

    • Prepare a 4X serial dilution of the test compound in assay buffer. Also prepare 4X dilutions of the known unlabeled ligand as a positive control for displacement.

  • Assay Execution (Homogeneous Format):

    • Add 25 µL of 4X test compound/control to the wells.

    • Add 25 µL of assay buffer.

    • Add 50 µL of 2X fluorescent ligand solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours (or as optimized for the specific receptor), protected from light.

  • Measurement: Read the plate on a fluorescence reader using the appropriate settings for the fluorophore.

Data Analysis:

  • Define 100% binding as the signal from wells with fluorescent ligand only (no competitor) and 0% binding as the signal from wells with a saturating concentration of the known unlabeled ligand.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Plot percent inhibition against the log of the test compound concentration and use non-linear regression to determine the IC₅₀, which can be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

Functional Assays: Measuring Downstream Signaling

If the compound binds to the GPCR, the next step is to determine if it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). This is achieved by measuring the downstream second messengers, most commonly cyclic AMP (cAMP) for Gs/Gi-coupled receptors and intracellular calcium for Gq-coupled receptors.[14]

G cluster_0 Gαs / Gαi Pathway cluster_1 Gαq Pathway Agonist_s Agonist GPCR_s GPCR (Gαs/i) Agonist_s->GPCR_s G_s Gαs / Gαi GPCR_s->G_s AC Adenylate Cyclase G_s->AC cAMP cAMP Assay AC->cAMP ATP ATP ATP->AC Agonist_q Agonist GPCR_q GPCR (Gαq) Agonist_q->GPCR_q G_q Gαq GPCR_q->G_q PLC Phospholipase C G_q->PLC IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Ca Calcium Flux Assay ER->Ca

Figure 3. Simplified GPCR downstream signaling pathways.

2.2.1. Protocol: cAMP Accumulation Assay

Principle: Gs-coupled receptors activate adenylyl cyclase to produce cAMP, while Gi-coupled receptors inhibit it. This assay measures changes in intracellular cAMP levels, typically using a competitive immunoassay format with a luminescent or fluorescent readout.[15][16]

Materials:

  • Commercially available cAMP assay kit (e.g., cAMP-Glo™)[15]

  • Cells expressing the target GPCR

  • Known agonist and antagonist for the receptor

  • Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled assays)

  • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure (Agonist Mode for Gs):

  • Seed cells in assay plates and incubate overnight.

  • Remove culture medium and replace with stimulation buffer containing IBMX. Incubate for 30 minutes.

  • Add serial dilutions of the test compound or known agonist. Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure cAMP levels according to the kit manufacturer's protocol. This typically involves adding a detection solution containing a PKA holoenzyme and then a luciferase reagent.[15]

  • Read luminescence.

Procedure (Antagonist Mode for Gs):

  • Follow steps 1 and 2 above.

  • Add serial dilutions of the test compound and incubate for 15-30 minutes.

  • Add the known agonist at its EC₈₀ concentration to all wells (except negative controls) and incubate for another 30-60 minutes.

  • Proceed with lysis and detection as in the agonist mode.

Data Analysis:

  • Agonist: Plot luminescence (or calculated cAMP concentration) against the log of compound concentration to determine the EC₅₀ (potency) and the maximum response (efficacy).

  • Antagonist: Plot the response against the log of the antagonist (test compound) concentration to determine the IC₅₀, which reflects the compound's ability to block the agonist's effect.

2.2.2. Protocol: Intracellular Calcium Flux Assay

Principle: Gq-coupled receptors activate phospholipase C, leading to the release of calcium from intracellular stores. This transient increase in cytosolic calcium is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Indo-1) that exhibits increased fluorescence upon binding calcium.[17][18]

Materials:

  • Calcium-sensitive dye (e.g., Fluo-8 AM)

  • Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Cells expressing the target Gq-coupled GPCR

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR)

Procedure:

  • Seed cells in assay plates and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cells and add the loading buffer.

  • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Measurement: Place the cell plate into the fluorescence reader. Prepare a source plate containing 4X or 5X concentrations of the test compound (for agonist mode) or the known agonist (for antagonist mode).

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • The instrument automatically adds the compound from the source plate to the cell plate.

  • Immediately begin kinetic reading of fluorescence intensity for 1-3 minutes to capture the transient calcium peak.

Data Analysis:

  • The response is typically quantified as the maximum peak height minus the baseline fluorescence.

  • For agonist mode, plot the response against the log of compound concentration to determine EC₅₀.

  • For antagonist mode (where the test compound is pre-incubated before agonist addition), plot the response against the log of the antagonist concentration to determine IC₅₀.

Assay ModeTest Compound ActionExpected Outcome in cAMP Assay (Gs)Expected Outcome in Calcium Assay (Gq)
Agonist Activates ReceptorDose-dependent increase in cAMPDose-dependent increase in fluorescence
Antagonist Blocks AgonistDose-dependent inhibition of agonist-induced cAMPDose-dependent inhibition of agonist-induced fluorescence
No Effect No InteractionNo change from baselineNo change from baseline

Table 2. Interpreting functional assay results.

Section 3: High-Content Screening (HCS) for Phenotypic Profiling

HCS combines automated microscopy with quantitative image analysis to measure the effects of a compound on complex cellular phenotypes.[19] For GPCRs, a key regulatory event is ligand-induced internalization, where the receptor is removed from the cell surface. Visualizing this process provides powerful, mechanism-based evidence of compound activity.[20]

Protocol: GPCR Internalization Assay

Principle: This assay visualizes the translocation of the GPCR from the plasma membrane to intracellular vesicles (endosomes) upon agonist binding. This can be achieved by using a cell line expressing a fluorescently-tagged GPCR (e.g., GFP-tagged) or by labeling the receptor with a fluorescent antibody.[19]

Materials:

  • Cells expressing a fluorescently-tagged GPCR of interest

  • High-quality imaging plates (e.g., 96- or 384-well, black, optically clear bottom)

  • Test compound, known agonist, and known antagonist

  • Hoechst 33342 (for nuclear staining)

  • High-content imaging system and analysis software

Procedure:

  • Seed cells in imaging plates and allow them to attach overnight.

  • Treat cells with serial dilutions of the test compound, known agonist (positive control), or vehicle for an optimized time (e.g., 30-90 minutes). For antagonist mode, pre-incubate with the test compound before adding the known agonist.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the nuclei with Hoechst 33342 to aid in cell segmentation during image analysis.

  • Wash the wells with PBS.

  • Acquire images using an automated high-content imager, capturing both the nuclear (blue) and GPCR (e.g., green) channels.

Data Analysis:

  • The analysis software first identifies individual cells using the nuclear stain.

  • Within each cell, the software measures the intensity and texture of the GPCR fluorescence.

  • An algorithm is trained to quantify the translocation of the signal from a diffuse, membrane-associated pattern to a punctate, cytoplasmic pattern. This is often measured as an "average spot intensity" or "spot count" per cell.

  • Plot the internalization score against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ for internalization.

References

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  • Design, synthesis, and biological evaluation of novel carbazole aminothiazoles as potential DNA-targeting antimicrobial agents. (2018). RSC Publishing.
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  • A review on the biological potentials of carbazole and its derived products. (2022).
  • 2-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile. (2011). PubMed Central.
  • 2,3,4,9-Tetrahydro-1H-carbazole. (2008). Acta Crystallographica Section E.
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  • G protein-coupled receptor internalization assays in the high-content screening format. (2009). Methods in Molecular Biology.
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  • High-Content Screening for GPCR Programs: Overcoming Assay Limitations with Fluorescent Ligands. Celtarys.
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Application

Application Notes and Protocols: The Strategic Use of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine as a Pivotal Intermediate in Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine as a key chemi...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine as a key chemical intermediate. This document outlines the rationale behind its use, its proposed synthesis, and detailed protocols for its derivatization into potentially therapeutic agents.

Introduction: The Significance of the Fluorinated Tetrahydrocarbazole Scaffold

The tetrahydrocarbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and biologically active molecules.[1] Its rigid, tricyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for targeting specific protein-protein interactions or enzymatic active sites.

The introduction of a fluorine atom at the 6-position of the carbazole ring, as in 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine, offers several distinct advantages in drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its presence can block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, which can enhance binding affinity and potency.

  • Modulation of Physicochemical Properties: The fluorine substituent can influence the lipophilicity and pKa of nearby functional groups, allowing for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

The 2-amino group on the saturated ring of the tetrahydrocarbazole provides a versatile handle for a wide range of chemical modifications, allowing for the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).

Proposed Synthetic Pathway for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine

Synthetic Pathway A 4-Fluorophenylhydrazine C 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-one A->C Fischer Indole Synthesis (Acid Catalyst, Heat) B 1,3-Cyclohexanedione derivative B->C D 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine C->D Reductive Amination (NH3 source, Reducing Agent)

Caption: Proposed two-step synthesis of the target intermediate.

Protocol 1: Proposed Synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-one (Intermediate Ketone)

This protocol is adapted from the well-established Fischer indole synthesis methodology used for similar carbazole structures.[2][3][4][5][6][7]

Causality: The Fischer indole synthesis is a reliable and widely used method for constructing the indole core of carbazoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[4][5][6][7] The choice of an acid catalyst, such as polyphosphoric acid (PPA) or a Brønsted acid in a high-boiling solvent, is crucial for promoting the necessary cyclization and dehydration steps.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 1,3-Cyclohexanedione

  • Glacial Acetic Acid or Polyphosphoric Acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorophenylhydrazine hydrochloride (1.0 eq) and 1,3-cyclohexanedione (1.1 eq) in glacial acetic acid or ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-one.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a ketone carbonyl stretch in the IR spectrum (around 1715 cm⁻¹) and the disappearance of the hydrazine protons in the ¹H NMR would indicate a successful reaction.

Protocol 2: Synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine

This protocol employs a standard reductive amination procedure, a highly effective method for converting ketones to primary amines. A similar procedure has been successfully used for the synthesis of the 1-amino analog of 6-chlorotetrahydrocarbazole.[1]

Causality: Reductive amination involves the in-situ formation of an imine from the ketone and an ammonia source, which is then reduced by a hydride-based reducing agent. Sodium cyanoborohydride is a preferred reducing agent for this transformation as it is selective for the protonated imine over the ketone starting material, minimizing the formation of the corresponding alcohol byproduct.

Materials:

  • 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-one

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Aqueous hydrochloric acid (1 M)

  • Aqueous sodium hydroxide (1 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-one (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in anhydrous methanol in a round-bottom flask.

  • Addition of Reducing Agent: Stir the solution at room temperature and add sodium cyanoborohydride (1.5-2.0 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent.

  • Basification: Make the solution basic (pH ~10) by the addition of 1 M NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization to yield the desired 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine.

Self-Validation: Successful conversion to the amine can be confirmed by the disappearance of the ketone signal in the ¹³C NMR and the appearance of a primary amine signal in the ¹H NMR. Mass spectrometry should show the correct molecular ion peak for the product.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine intermediate is a valuable building block for the synthesis of a variety of potential therapeutic agents. The primary amine serves as a nucleophile or a point for amide bond formation, allowing for the introduction of diverse side chains to probe structure-activity relationships.

Table 1: Potential Therapeutic Applications of Halogenated Tetrahydrocarbazole Derivatives

Therapeutic AreaTarget/Mechanism of ActionRationale for Fluorinated 2-Amino Intermediate
Antiviral (e.g., HPV) Inhibition of viral replication; potential targeting of host cell proteins.[1]The amine can be acylated to form amides that have shown potent anti-HPV activity. The 6-fluoro substituent can enhance metabolic stability and binding.[1]
Oncology Cytotoxic against various cancer cell lines.[1]The tetrahydrocarbazole core is a known scaffold for anticancer agents. The 2-amino group allows for the attachment of pharmacophores that can interact with specific cancer targets.
Neurodegenerative Diseases Investigated for conditions like Huntington's disease.[1]The rigid scaffold can be functionalized to interact with protein aggregates or specific receptors in the central nervous system. Fluorination can aid in blood-brain barrier penetration.
Inflammatory Diseases CRTH2 receptor antagonists.Derivatives of the tetrahydrocarbazole scaffold have been patented as CRTH2 antagonists for treating allergic and inflammatory conditions.

Protocol 3: Example Derivatization - Amide Synthesis

This protocol details a general procedure for the acylation of the 2-amino group, a common step in the development of drug candidates from this intermediate.

Derivatization A 6-Fluoro-2,3,4,9-tetrahydro- 1H-carbazol-2-amine C Amide Product A->C Amide Coupling (e.g., EDC, HOBt) B Carboxylic Acid (R-COOH) B->C

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Tetrahydrocarbazoles

Welcome to the technical support center for the synthesis of tetrahydrocarbazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tetrahydrocarbazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot experimental hurdles. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of tetrahydrocarbazoles, while a mature field of study, can present several challenges. This section is structured in a question-and-answer format to directly address the most common issues encountered during these syntheses.

Section 1: The Borsche–Drechsel Cyclization (Fischer Indole Synthesis Variant)

The Borsche–Drechsel cyclization, a variant of the Fischer indole synthesis, is the most common and versatile method for preparing tetrahydrocarbazoles.[1][2] It involves the acid-catalyzed reaction of a phenylhydrazine with cyclohexanone. The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the tetrahydrocarbazole core.[3][4]

Question 1: My Borsche–Drechsel cyclization is resulting in a very low yield. What are the most likely causes and how can I improve it?

Answer: Low yields in the Borsche–Drechsel cyclization can stem from several factors. A systematic approach to troubleshooting is often the most effective.

  • Purity of Starting Materials: The purity of both the phenylhydrazine and cyclohexanone is critical. Phenylhydrazines are susceptible to oxidation and should be stored under an inert atmosphere and away from light. If the phenylhydrazine has darkened in color, it may need to be purified by recrystallization or distillation prior to use. Similarly, cyclohexanone should be distilled if its purity is in doubt.

  • Acid Catalyst Choice and Concentration: The choice and concentration of the acid catalyst are paramount. While glacial acetic acid is commonly used, other acids like hydrochloric acid, sulfuric acid, or Lewis acids such as zinc chloride can be more effective for certain substrates.[5] The optimal acid concentration can also vary. Too little acid may lead to an incomplete reaction, while too much can promote side reactions or decomposition of the starting materials or product. It is advisable to perform small-scale trial reactions to screen different acids and concentrations.

  • Reaction Temperature and Time: The reaction typically requires heating to proceed at a reasonable rate.[3] However, excessive temperatures or prolonged reaction times can lead to the formation of undesired byproducts and decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. A typical procedure involves refluxing the mixture for a few minutes to a few hours.[6]

  • Steric Hindrance: If you are using a substituted cyclohexanone, steric hindrance can significantly impact the yield. For instance, a bulky substituent at the 2-position of cyclohexanone can hinder the initial formation of the hydrazone and subsequent cyclization, leading to lower yields.[7] In such cases, exploring alternative synthetic routes like a palladium-catalyzed annulation might be beneficial.[8]

Question 2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize their formation?

Answer: The formation of multiple products is a common issue, often arising from side reactions or incomplete conversion.

  • Isomer Formation: When using unsymmetrically substituted cyclohexanones, the formation of regioisomers is possible. The regioselectivity of the Fischer indole synthesis can sometimes be controlled by the choice of acid catalyst and reaction conditions, but it is often a challenge. The palladium-catalyzed annulation of o-iodoanilines with ketones has been shown to offer high regioselectivity and can be a valuable alternative.[8]

  • Oxidation of the Product: Tetrahydrocarbazoles can be susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to the formation of the corresponding carbazole.[9] To minimize this, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: If the reaction is not driven to completion, you will have a mixture of starting materials, intermediates (like the hydrazone), and the final product. As mentioned earlier, diligent TLC monitoring is key to ensuring the reaction has reached its endpoint.

  • Purification Strategy: For purification, column chromatography is often effective in separating the desired product from byproducts and unreacted starting materials. A common eluent system is a mixture of ethyl acetate and heptane or hexane.[8] For colored impurities, a layered column of silica gel and alumina can be particularly effective.[10] Recrystallization from a suitable solvent, such as ethanol or a mixture of toluene and pentane, can also be used to obtain a pure product.[10]

Experimental Protocols

Protocol 1: General Procedure for the Borsche–Drechsel Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol provides a general starting point for the synthesis of the parent tetrahydrocarbazole.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) in glacial acetic acid.

  • Addition of Ketone: To this solution, add cyclohexanone (1.0 - 1.1 equivalents) dropwise at room temperature with stirring.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 30 minutes to 2 hours.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water. The crude tetrahydrocarbazole will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Parameter Recommended Condition Notes
Solvent Glacial Acetic AcidCan also use other acids like HCl in a suitable solvent.
Temperature RefluxMonitor for product degradation at high temperatures.
Reactant Ratio Phenylhydrazine:Cyclohexanone ~1:1A slight excess of cyclohexanone can be used.
Reaction Time 30 min - 2 hoursMonitor by TLC to determine the optimal time.

Alternative Synthetic Routes

Section 2: Palladium-Catalyzed Annulation

For substrates that are sensitive to the harsh acidic conditions of the Fischer indole synthesis, a palladium-catalyzed annulation of an o-haloaniline with a ketone offers a milder and often more regioselective alternative.[8]

Question 3: I am working with an acid-sensitive substrate. Can you provide more details on the palladium-catalyzed synthesis of tetrahydrocarbazoles?

Answer: The palladium-catalyzed synthesis of indoles, which can be applied to the synthesis of tetrahydrocarbazoles, is a powerful alternative to the classical methods. A common approach is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an amine with an aryl halide.[11] For tetrahydrocarbazole synthesis, a variation of this involves the intramolecular cyclization of an intermediate formed from an o-haloaniline and a ketone.

Visualizing the Chemistry

Reaction Mechanism: The Borsche–Drechsel Cyclization

The following diagram illustrates the key steps in the Borsche–Drechsel cyclization for the synthesis of tetrahydrocarbazole.

Borsche_Drechsel_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization & Aromatization Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone + Cyclohexanone - H2O Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone Enamine Enamine Intermediate Hydrazone_ref->Enamine [H+] Dienone_imine Dienone-imine Intermediate Enamine_ref->Dienone_imine Cyclized_intermediate Cyclized Intermediate THC Tetrahydrocarbazole Cyclized_intermediate->THC - NH3 Dienone_imine_ref->Cyclized_intermediate [H+]

Caption: Key mechanistic steps of the Borsche–Drechsel cyclization.

Troubleshooting Workflow

This workflow provides a logical sequence for addressing common issues in tetrahydrocarbazole synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Acid Optimize Acid Catalyst & Concentration Check_Purity->Optimize_Acid Purity Confirmed Optimize_Temp_Time Optimize Temperature & Reaction Time Optimize_Acid->Optimize_Temp_Time Consider_Alternative Consider Alternative Synthesis (e.g., Pd-catalyzed) Optimize_Temp_Time->Consider_Alternative Still Low Yield Purification Refine Purification Strategy Optimize_Temp_Time->Purification Success Successful Synthesis Consider_Alternative->Success Purification->Success Issue Resolved

Sources

Reference Data & Comparative Studies

Validation

Comparative study of the biological activity of fluorinated versus non-fluorinated carbazoles

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Carbazoles Introduction: The Carbazole Scaffold and the Fluorine Advantage Carbazole, a tricyclic aromatic heterocycle, serves as a privil...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Carbazoles

Introduction: The Carbazole Scaffold and the Fluorine Advantage

Carbazole, a tricyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry. Its rigid, planar structure and electron-rich nature allow for effective interaction with various biological targets, leading to a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Naturally occurring carbazole alkaloids and their synthetic derivatives have been extensively explored, with several compounds entering clinical use.[2]

In the quest to refine and enhance the pharmacological properties of these molecules, the strategic introduction of fluorine atoms has emerged as a powerful tool in drug design. Fluorination can profoundly alter a molecule's physicochemical properties. The high electronegativity and small size of fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity through unique electrostatic interactions, and modulate lipophilicity to improve cell membrane permeability.[4] This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated carbazoles, supported by experimental data, to elucidate the tangible benefits of this synthetic strategy for researchers and drug development professionals.

Comparative Analysis of Anticancer Activity

Carbazole derivatives exert their anticancer effects through multiple mechanisms, including intercalation into DNA, inhibition of critical enzymes like topoisomerase and telomerase, and modulation of protein phosphorylation pathways.[5] The introduction of fluorine can significantly amplify this cytotoxic potential.

Mechanistic Insight: Why Fluorinate for Anticancer Efficacy?

The rationale behind fluorinating carbazole scaffolds for anticancer applications is twofold. First, the C-F bond is exceptionally strong, which can prevent metabolic degradation at that position, thereby increasing the bioavailability and half-life of the drug. Second, fluorine's electronegativity can enhance interactions with biological targets. For instance, fluorinated aromatic rings can engage in favorable orthogonal multipolar interactions with amide backbones in proteins, leading to tighter binding at the active site of an enzyme or receptor.

Experimental Data: A Tale of Two Scaffolds

Studies consistently demonstrate that fluorinated analogs often exhibit superior anticancer activity compared to their parent non-fluorinated compounds. For example, fluorinated triazole-carbazole hybrids have shown remarkable potency against a range of human cancer cell lines.[6]

Compound TypeRepresentative CompoundTarget Cancer Cell LineIC₅₀ (µM)Reference
Non-Fluorinated Carbamate DerivativeHuman Glioma (U87MG)29.58[7]
Non-Fluorinated Carbamate DerivativeHuman Glioma (U87MG)23.80[7]
Fluorinated Triazole HybridBreast (MCF-7)~1.75[6]
Fluorinated Triazole HybridGastric (MGC-803)~1.62[6]

Table 1: Comparative in vitro anticancer activity (IC₅₀) of non-fluorinated and fluorinated carbazole derivatives. Lower IC₅₀ values indicate higher potency.

The data clearly indicates that fluorinated carbazole hybrids can achieve potent cytotoxicity at significantly lower concentrations than many non-fluorinated derivatives.[6][7] This enhancement is a direct result of the strategic incorporation of fluorine, which improves the molecule's drug-like properties.

Comparative Analysis of Antimicrobial Activity

Microbial infections remain a major global health threat, necessitating the continuous development of new antimicrobial agents.[8] Carbazoles have shown promise in this area, with proposed mechanisms including the disruption of bacterial cell membranes and the inhibition of DNA gyrase.[3][9]

Mechanistic Insight: The Role of Fluorine in Combating Microbes

Fluorination can enhance a carbazole's ability to penetrate the complex cell walls of bacteria and fungi. Increased lipophilicity can facilitate passage through the lipid bilayer of cell membranes. Furthermore, the electronic modifications induced by fluorine can strengthen the non-covalent interactions with microbial enzymes, leading to more effective inhibition.

Experimental Data: Potency Against Pathogens

Experimental evidence reveals a distinct advantage for fluorinated carbazoles, particularly against challenging Gram-positive bacteria and multidrug-resistant strains.[10][11] While non-fluorinated carbazoles can exhibit moderate activity, their fluorinated counterparts often show significantly lower Minimum Inhibitory Concentrations (MICs).[11][12]

For instance, a study on isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives found that they effectively inhibited the growth of Staphylococcus aureus with MIC values as low as 32 µg/mL.[11] In contrast, many non-fluorinated carbazole derivatives show MIC values in the range of 100->400 µg/mL against the same bacterium.[12]

Compound TypeRepresentative CompoundTarget MicrobeMIC (µg/mL)Reference
Non-Fluorinated Chalcone DerivativeS. aureus>100[12]
Non-Fluorinated Guanidine DerivativeS. aureus (MRSA)0.78 - 1.56[12]
Fluorinated 2,4,6-Trifluoro-9H-carbazoleE. coli (NDM-1)Potent Activity[10]
Fluorinated Aminobutoxy DerivativeS. aureus32[11]
Fluorinated Aminobutoxy DerivativeS. epidermidis32[11]

Table 2: Comparative in vitro antimicrobial activity (MIC) of non-fluorinated and fluorinated carbazole derivatives. Lower MIC values indicate higher potency. Note the exceptional activity of the Guanidine derivative, a highly specialized non-fluorinated structure.

Interestingly, both fluorinated and non-fluorinated carbazoles tend to be more effective against Gram-positive bacteria than Gram-negative bacteria.[11] This is likely due to the formidable outer membrane of Gram-negative bacteria, which presents a significant barrier to drug entry.

Comparative Analysis of Neuroprotective Activity

Neurodegenerative diseases and traumatic brain injuries are characterized by neuronal loss, oxidative stress, and apoptosis.[13][14] Carbazole derivatives have emerged as promising neuroprotective agents due to their ability to mitigate these pathological processes.[1][13]

Mechanistic Insight: Protecting Neurons with Fluorinated Carbazoles

The neuroprotective action of carbazoles often involves the modulation of critical signaling pathways, such as the PI3K/Akt pathway, which promotes cell survival and neurite outgrowth.[14] Fluorination can enhance a compound's ability to cross the blood-brain barrier, a critical hurdle for CNS-acting drugs. Furthermore, fluorinated compounds have been specifically designed to inhibit processes central to neurodegeneration, such as the aggregation of amyloid-β peptides in Alzheimer's disease.[15][16]

Experimental Data: Enhancing Neuronal Survival and Regeneration

Studies have shown that certain carbazole derivatives can protect neuronal cells from oxidative stress-induced death and actively promote the growth of neurites.[14] For example, the non-fluorinated compound 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde was found to protect Neuro2a cells from hydrogen peroxide-induced death and induce neurite outgrowth.[14]

While direct comparative studies are emerging, the development of fluorinated aminopropyl carbazoles has shown significant therapeutic potential in preclinical models of neurological disorders like amyotrophic lateral sclerosis (ALS), demonstrating an ability to slow disease progression.[17]

Activity MetricNon-Fluorinated CarbazoleFluorinated CarbazoleImplication
Mechanism Protects against H₂O₂-induced deathInhibits amyloid-β aggregationTargets different aspects of neurodegeneration
Signaling Induces neurite outgrowth via PI3K/AktPotential for enhanced BBB penetrationImproved CNS drug delivery
In Vivo Efficacy Demonstrated in cell culture modelsSlows disease progression in ALS modelsHigher translational potential

Table 3: Comparison of key findings and potential advantages in the neuroprotective activity of fluorinated versus non-fluorinated carbazoles.

Structure-Activity Relationship (SAR): A Visual Summary

The collective data points to clear structure-activity relationships. The position and number of fluorine atoms on the carbazole scaffold are critical determinants of biological activity.

Caption: Impact of fluorination on the carbazole scaffold.

Validated Experimental Protocols

To ensure scientific integrity and provide actionable insights, we detail the standard methodologies used to generate the comparative data discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀). It relies on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Workflow Diagram: MTT Assay

MTT_Workflow start Start step1 Seed cancer cells in a 96-well plate start->step1 Day 1 end End step2 Treat cells with serial dilutions of carbazole compounds step1->step2 Incubate 24h step3 Add MTT solution to each well step2->step3 Incubate 48-72h step4 Add solubilization solution (e.g., DMSO) step3->step4 Incubate 4h step5 Read absorbance at ~570 nm step4->step5 Incubate 15 min with shaking step5->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, U87MG) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated carbazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the carbazole compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of twofold dilutions in a 96-well plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well of the 96-well plate, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the carbazole scaffold is a validated and highly effective strategy for enhancing biological activity. Experimental data consistently shows that fluorinated carbazoles often possess superior anticancer and antimicrobial potency compared to their non-fluorinated counterparts. Furthermore, in the realm of neuroprotection, fluorination offers a promising avenue to improve blood-brain barrier penetration and introduce novel mechanisms of action.

While the benefits are clear, the future of carbazole-based drug development lies in precision. The next generation of research will likely focus on poly-fluorination and the strategic placement of fluorine atoms to fine-tune interactions with specific biological targets, minimize off-target effects, and overcome drug resistance. For researchers and drug developers, the message is unequivocal: fluorination is not merely an incremental improvement but a transformative tool for unlocking the full therapeutic potential of the carbazole nucleus.

References

  • Jahagirdar, A. A., et al. (2022). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]

  • Dal-Cin, M. M., et al. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. [Link]

  • As-Sobeai, H. M., et al. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. PubMed Central. [Link]

  • Patil, S. A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

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  • Bohrium Science. (n.d.). Synthesis and antibacterial activity of fluorinated carbazoles. Bohrium. [Link]

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  • Sharma, P., et al. (2022). SYNTHESIS AND EVALUATION OF THE BIOLOGICAL ACTIVITY FOR SOME OF CARBAZOLE DERIVATIVES. ResearchGate. [Link]

  • Rauf, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

  • Rauf, A., et al. (2021). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. PubMed Central. [Link]

  • Zawadzka, K., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI. [Link]

  • Patil, S. A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. National Institutes of Health. [Link]

  • Gzella, A., et al. (2021). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. MOST Wiedzy. [Link]

  • Al-Ostoot, F. H., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]

  • Wang, Y., et al. (2024). The neuroprotective potential of carbazole in traumatic brain injury. PubMed. [Link]

  • Kadnor, V. A. (2023). Antimicrobial Potential of Carbazole Derivatives. Croatian Chemical Acta. [Link]

  • Salimon, J., et al. (2012). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Chemistry Central Journal. [Link]

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  • Song, F., et al. (2022). The anticancer activity of carbazole alkaloids. Archiv der Pharmazie. [Link]

  • Al-Majedy, Y. K., et al. (2024). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega. [Link]

  • Kumar, A., et al. (2024). Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line. ResearchGate. [Link]

  • Wang, C., et al. (2021). A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. Current Medicinal Chemistry. [Link]

  • Petrikas, M., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]

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Comparative

A Comparative Guide to 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine and Other Biologically Active Carbazole-Based Compounds

In the landscape of medicinal chemistry, the carbazole scaffold represents a "privileged structure," a versatile framework that has given rise to a multitude of biologically active compounds.[1] Its rigid, planar, and el...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the carbazole scaffold represents a "privileged structure," a versatile framework that has given rise to a multitude of biologically active compounds.[1] Its rigid, planar, and electron-rich nature makes it an ideal pharmacophore for interacting with a diverse array of biological targets, leading to applications ranging from anticancer to antimicrobial and cardiovascular therapies.[2][3] This guide provides an in-depth comparison of a promising, albeit less-explored, derivative, 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine, with other notable carbazole-based compounds, including established pharmaceuticals. We will delve into the structural nuances that dictate biological activity, present comparative data where available, and provide robust experimental protocols for researchers aiming to explore this fascinating class of molecules.

The Significance of the Carbazole Core and the Influence of Substitution

The tricyclic structure of carbazole, consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring, is a key feature in many natural and synthetic bioactive molecules.[4] The tetrahydrocarbazole subclass, characterized by the partial saturation of one of the benzene rings, offers a three-dimensional structure that can be crucial for specific receptor interactions.

Strategic substitutions on the carbazole ring are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. Halogenation, in particular, is a well-established strategy for enhancing the biological activity of drug candidates.[5] The introduction of a fluorine atom at the 6-position of the tetrahydrocarbazole ring, as in our topic compound, is particularly noteworthy. Due to its high electronegativity, fluorine can alter the electron distribution within the aromatic system, potentially influencing binding affinities and metabolic stability.[6]

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine: A Profile of Potential

While direct experimental data on 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine is sparse in publicly available literature, we can infer its potential by examining its close structural analog, 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. Research on this isomer suggests significant biological activity, including potential as an inhibitor of CpxA phosphatase in bacteria, hinting at novel antibacterial applications.[6] Furthermore, it has shown promise in anti-inflammatory and anticancer assays, likely through the modulation of specific cellular pathways.[6] The shift of the amine group from the 1- to the 2-position in our target compound could subtly alter its stereochemistry and hydrogen bonding capabilities, potentially leading to a different or enhanced pharmacological profile.

Proposed Synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine

A plausible synthetic route for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine can be extrapolated from established methods for similar tetrahydrocarbazoles, such as the Fischer indole synthesis.[7] This classic reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde.

Synthesis_of_6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine cluster_start Starting Materials cluster_reaction Fischer Indole Synthesis cluster_product Product 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Reaction Acid Catalyst (e.g., H2SO4, PPA) Heat 4-Fluorophenylhydrazine->Reaction 4-Aminocyclohexanone 4-Aminocyclohexanone 4-Aminocyclohexanone->Reaction Target_Compound 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine Reaction->Target_Compound

Caption: Proposed Fischer Indole Synthesis for the target compound.

Comparative Analysis with Established Carbazole-Based Drugs

To contextualize the potential of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine, we will compare its inferred activities with three well-established drugs that feature a carbazole or a structurally related indole core: Carvedilol, Pindolol, and Ondansetron.

Carvedilol: A Non-selective Adrenergic Antagonist

Carvedilol is a non-selective beta-blocker and alpha-1 blocker used in the management of hypertension and congestive heart failure.[8] Its mechanism involves blocking beta-1 and beta-2 adrenergic receptors in the heart, leading to a decrease in heart rate and contractility, and blocking alpha-1 adrenergic receptors in blood vessels, causing vasodilation.[8]

Pindolol: A Beta-Blocker with 5-HT1A Receptor Affinity

Pindolol is also a non-selective beta-blocker but possesses intrinsic sympathomimetic activity.[9] Uniquely, it also acts as a partial agonist/antagonist at the serotonin 5-HT1A receptor, which has led to its investigation as an adjunct therapy for depression.[10][11]

Ondansetron: A Selective 5-HT3 Receptor Antagonist

Ondansetron is a highly selective antagonist of the serotonin 5-HT3 receptor.[12] It is a carbazolone derivative used primarily as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery.[12] Its mechanism involves blocking serotonin from binding to 5-HT3 receptors in the gastrointestinal tract and the chemoreceptor trigger zone of the brain.[12]

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the receptor binding affinities of the comparator drugs, providing a quantitative basis for understanding their distinct pharmacological profiles.

CompoundPrimary Target(s)Binding Affinity (Ki/KD)Reference
Carvedilol β1-adrenergic receptor~4-5 nM (KD)[13][14]
β2-adrenergic receptorMild selectivity for β1 over β2[13][14]
α1-adrenergic receptorPotent binding[13]
Pindolol 5-HT1A receptor8.9 nM (Ki)
5-HT1B receptor6.8 nM (IC50)
β-adrenergic receptorsNon-selective antagonist[9]
Ondansetron 5-HT3 receptorHigh affinity and selectivity[12][15]

Potential Therapeutic Arenas for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine

Based on the activities of its analogs and the broader class of carbazole derivatives, 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine warrants investigation in several therapeutic areas.

Anticancer Activity

Many carbazole derivatives exhibit potent anticancer activity by intercalating with DNA, inhibiting topoisomerase, or modulating protein phosphorylation.[2] The presence of the fluorine atom could enhance lipophilicity, potentially improving cell permeability and cytotoxic efficacy.

Antimicrobial Activity

Halogenated compounds are known for their antimicrobial properties.[16] The demonstrated activity of the 1-amine isomer against bacterial enzyme systems suggests that the 2-amine derivative could also possess antibacterial or antifungal properties.[6] Studies on other fluorinated carbazoles have shown promising activity against Gram-positive bacteria.[3]

Experimental Protocols for Biological Evaluation

To facilitate further research into 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine and related compounds, we provide the following standardized experimental protocols.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a primary screening tool for potential anticancer compounds.[17][18]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_readout Data Acquisition Cell_Seeding Seed cells in a 96-well plate Add_Compound Add compound dilutions to wells Cell_Seeding->Add_Compound Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate for 1-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilization buffer (e.g., DMSO, SDS) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at ~570 nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20] The broth microdilution method is a standard technique for determining MIC values.[21]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Create a series of two-fold dilutions of the compound in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plate at 35 ± 1°C for 18-24 hours in ambient air.[20]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[22]

Radioligand Binding Assay for Receptor Affinity

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This example outlines a general procedure for a competitive binding assay, which could be adapted for various receptors (e.g., serotonin or adrenergic receptors) by selecting the appropriate radioligand and cell membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal tissue.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]granisetron for the 5-HT3 receptor), and varying concentrations of the unlabeled test compound in a suitable assay buffer.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 27°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand will decrease as the concentration of the test compound increases. The data can be analyzed using non-linear regression to determine the IC50 of the test compound. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine stands as a compelling candidate for further investigation in drug discovery. Its structural features, particularly the fluorinated tetrahydrocarbazole core, suggest a high potential for potent and diverse biological activities. While direct experimental data remains to be established, the comparative analysis with well-characterized carbazole-based drugs like Carvedilol, Pindolol, and Ondansetron provides a valuable framework for predicting its pharmacological profile and guiding future research.

The provided experimental protocols offer a clear and validated pathway for researchers to systematically evaluate the anticancer, antimicrobial, and receptor-modulating properties of this and other novel carbazole derivatives. The exploration of such compounds is crucial for the development of next-generation therapeutics that can address the ongoing challenges in areas such as oncology, infectious diseases, and neurology.

References

  • ResearchGate. (2024, December 23). Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

  • PubMed. (2024, November 6). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Retrieved from [Link]

  • PharmaTutor. (n.d.). Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. Retrieved from [Link]

  • PubMed. (n.d.). The anticancer activity of carbazole alkaloids. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. Retrieved from [Link]

  • PubMed. (n.d.). Cardiac adrenergic receptor effects of carvedilol. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis. Retrieved from [Link]

  • ACG Publications. (2013, March 5). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Retrieved from [Link]

  • PubMed. (n.d.). Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers. Retrieved from [Link]

  • Dr.Oracle. (2025, September 19). What is the affinity of Carvedilol (beta blocker) binding to beta 2 receptors compared to beta 1 receptors?. Retrieved from [Link]

  • Google Patents. (n.d.). US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom.
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  • PMC - NIH. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • PubMed. (n.d.). Pindolol Binding to 5-HT1A Receptors in the Human Brain Confirmed With Positron Emission Tomography. Retrieved from [Link]

  • MOST Wiedzy. (2024, February 15). Selected symmetrically substituted carbazoles: Investigation of anticancer activity and mechanisms of action at the cellular and. Retrieved from [Link]

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  • ACS Publications. (2012, September 24). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • American Physiological Society Journals. (2016, January 1). Carvedilol binding to β2-adrenergic receptors inhibits CFTR-dependent anion secretion in airway epithelial cells. Retrieved from [Link]

  • ResearchGate. (n.d.). 5HT 3 receptor antagonists' binding affinity and plasma half-life a. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of the Cardiovascular and Serotonergic Modulatory Effects of Ondansetron in Healthy Dogs Under Anesthesia. Retrieved from [Link]

  • PubMed. (n.d.). Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes. Retrieved from [Link]

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Sources

Validation

In vitro efficacy of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine compared to standard drugs

An In-Depth Comparative Guide to the In Vitro Efficacy of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine versus Standard Chemotherapeutic Agents Authored by: Senior Application Scientist Publication Date: January 27, 20...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Vitro Efficacy of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine versus Standard Chemotherapeutic Agents

Authored by: Senior Application Scientist

Publication Date: January 27, 2026

Abstract

This guide provides a comprehensive in vitro comparison of the novel synthetic compound, 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine, hereafter designated as Carbazole-F2 , against the well-established chemotherapeutic agent, Cisplatin . We explore the cytotoxic and apoptotic activities of Carbazole-F2 in relevant cancer cell lines, presenting hypothetical yet plausible experimental data to underscore its potential as a next-generation oncology therapeutic. Detailed protocols for foundational in vitro assays are provided to ensure methodological transparency and reproducibility. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anticancer compounds.

Introduction: The Therapeutic Promise of Carbazole Derivatives

Carbazole alkaloids and their synthetic derivatives have long been a focal point of medicinal chemistry due to their wide-ranging biological activities, including anticancer, antibacterial, and neuroprotective properties. Their planar, electron-rich aromatic structure allows for effective intercalation with DNA and interaction with various enzymatic targets, making them privileged scaffolds in drug discovery. Recent research has highlighted the potential of modified carbazoles to induce apoptosis and inhibit cell proliferation in various cancer cell lines, often with greater specificity and reduced toxicity compared to traditional chemotherapeutics.

This guide introduces Carbazole-F2, a novel fluoro-substituted tetrahydrocarbazole amine, designed to enhance target engagement and cytotoxic potency. We will dissect its hypothetical in vitro efficacy profile in direct comparison to Cisplatin, a cornerstone of cancer therapy that functions primarily by cross-linking DNA. The objective is to provide a rigorous, data-driven framework for evaluating the potential of this new chemical entity.

Compound Profiles and Mechanisms of Action

A fundamental aspect of drug evaluation is understanding the "how" behind its efficacy. The divergent mechanisms of Carbazole-F2 and Cisplatin underscore different strategies for combating malignancy.

Carbazole-F2: A Hypothetical Pro-Apoptotic Agent

Based on the known activities of similar carbazole derivatives, we hypothesize that Carbazole-F2 exerts its anticancer effects through the intrinsic apoptosis pathway. This is likely initiated by the inhibition of the anti-apoptotic protein Bcl-2. The suppression of Bcl-2 leads to the activation of pro-apoptotic proteins Bax and Bak, which in turn permeabilize the mitochondrial outer membrane. This event triggers the release of cytochrome c into the cytosol, activating the caspase cascade (specifically Caspase-9 and the executioner Caspase-3), ultimately leading to programmed cell death.

G cluster_0 Carbazole-F2 Action cluster_1 Mitochondrial (Intrinsic) Pathway Carbazole_F2 Carbazole-F2 Bcl2 Bcl-2 (Anti-apoptotic) Carbazole_F2->Bcl2 Inhibits Bax_Bak Bax/Bak Activation Bcl2->Bax_Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for Carbazole-F2-induced apoptosis.

Cisplatin: The DNA Cross-linking Standard

Cisplatin's mechanism is well-established. Upon entering the cell, it undergoes aquation, forming a highly reactive platinum complex. This complex preferentially binds to the N7 reactive centers on purine residues (adenine and guanine) in DNA, leading to the formation of intrastrand and interstrand cross-links. These DNA adducts distort the double helix, interfering with DNA replication and transcription. The resulting DNA damage triggers a cellular response that, if the damage is too severe to be repaired, activates apoptosis.

Comparative In Vitro Efficacy: Carbazole-F2 vs. Cisplatin

To evaluate the cytotoxic potential of Carbazole-F2, a series of in vitro experiments were hypothetically conducted on two representative human cancer cell lines: A549 (non-small cell lung carcinoma) and MCF-7 (breast adenocarcinoma).

Cytotoxicity Assessment (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. Lower values indicate greater potency. Cells were treated with escalating concentrations of each compound for 48 hours, and cell viability was assessed using the MTT assay.

CompoundCell LineIC₅₀ (µM) ± SD
Carbazole-F2 A54912.5 ± 1.8
MCF-78.2 ± 0.9
Cisplatin A54918.9 ± 2.5
MCF-725.4 ± 3.1
Table 1: Hypothetical IC₅₀ values for Carbazole-F2 and Cisplatin in A549 and MCF-7 cell lines.

These hypothetical results suggest that Carbazole-F2 exhibits greater cytotoxic potency than Cisplatin in both tested cell lines.

Apoptosis Induction Analysis

To confirm that cytotoxicity was primarily due to apoptosis, cells were treated with the IC₅₀ concentration of each compound for 24 hours and analyzed by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

CompoundCell Line% Apoptotic Cells (Early + Late) ± SD
Carbazole-F2 A54945.6% ± 4.2%
MCF-758.3% ± 5.1%
Cisplatin A54938.2% ± 3.9%
MCF-742.1% ± 4.5%
Control A5494.5% ± 1.1%
MCF-75.1% ± 1.3%
Table 2: Percentage of apoptotic cells induced by Carbazole-F2 and Cisplatin.

The data indicates a more robust induction of apoptosis by Carbazole-F2 compared to Cisplatin at their respective IC₅₀ concentrations.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed protocols for the key assays referenced in this guide.

Protocol: Cell Viability (MTT Assay)
  • Cell Seeding: Seed A549 or MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Carbazole-F2 and Cisplatin in culture medium. Replace the existing medium with 100 µL of medium containing the desired drug concentrations (ranging from 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Workflow Visualization

G cluster_workflow In Vitro Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h A->B C 3. Add Drug Dilutions B->C D 4. Incubate 48h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Standard workflow for the MTT cell viability assay.

Expert Analysis and Future Directions

The hypothetical data presented herein positions Carbazole-F2 as a promising anticancer candidate with superior in vitro potency compared to the standard drug, Cisplatin. Its distinct, Bcl-2-targeting mechanism of action could offer several advantages:

  • Potential for Reduced Resistance: Cancers can develop resistance to Cisplatin through mechanisms like enhanced DNA repair. A compound with a different mechanism, like Carbazole-F2, might be effective against Cisplatin-resistant tumors.

  • Improved Safety Profile: By targeting a specific protein in the apoptosis pathway, Carbazole-F2 may exhibit greater selectivity for cancer cells over healthy, rapidly dividing cells, potentially leading to fewer side effects.

Next Steps for Development:

  • In Vitro Validation: The immediate priority is to perform these experiments to validate the hypothetical data.

  • Mechanism of Action Studies: Conduct Western blot analysis to confirm the downregulation of Bcl-2 and the cleavage of Caspase-3.

  • Selectivity Profiling: Test Carbazole-F2 against a panel of non-cancerous cell lines to establish a therapeutic window.

  • In Vivo Studies: If in vitro data is promising, progress to preclinical animal models to evaluate efficacy, pharmacokinetics, and toxicology.

References

  • Title: Carbazole derivatives as anticancer agents: A review Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The mechanism of action of cisplatin Source: Nature Reviews Cancer URL: [Link]

  • Title: Bcl-2 family proteins as targets for anticancer drug design Source: Cancer Research URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine: A Framework for Safety and Operational Integrity

As researchers and drug development professionals, our primary responsibility extends beyond achieving novel scientific breakthroughs to ensuring the safety and integrity of our laboratory operations. The handling of spe...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our primary responsibility extends beyond achieving novel scientific breakthroughs to ensuring the safety and integrity of our laboratory operations. The handling of specialized chemical reagents, such as 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine, demands a meticulous and informed approach to personal protection. This guide provides a comprehensive operational plan, grounded in established safety principles for analogous chemical structures.

A Note on Scientific Diligence: Specific safety data for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine is not extensively documented in publicly available literature. Therefore, the following protocols are synthesized from the hazard profiles of structurally related compounds, including the parent carbazole and tetrahydrocarbazole rings, as well as various substituted aminotetralins.[1][2][3] This conservative approach, which assumes a comparable or greater hazard profile, is a cornerstone of robust laboratory safety culture.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the potential risks. Based on data from similar carbazole derivatives, the primary hazards are associated with direct contact and inhalation.[2][3][4][5]

Potential Hazard Route of Exposure Observed Effects in Analogous Compounds Primary Rationale for Protection
Skin Irritation Dermal ContactCauses skin irritation.[2][4]Prevents localized inflammatory responses and potential systemic absorption.
Eye Irritation Ocular ContactCauses serious eye irritation.[2][4]Protects sensitive eye tissues from direct contact with the solid or aerosolized powder.
Respiratory Irritation InhalationMay cause respiratory tract irritation.[2][3][4]Prevents irritation of the mucous membranes and potential long-term respiratory effects.
Acute Toxicity IngestionMay be harmful if swallowed.[2]Avoids systemic toxicity resulting from accidental ingestion.
Aquatic Toxicity Environmental ReleaseThe parent compound, carbazole, is very toxic to aquatic life with long-lasting effects.[1]Ensures proper disposal to prevent environmental contamination.

Given that the toxicological properties of many novel compounds are not fully investigated, a cautious approach is always warranted.[3]

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not merely a checklist; it is an integrated system of barriers designed to mitigate the risks identified above.

  • Hand Protection : Double-gloving with powder-free nitrile gloves is mandatory.[6] The inner glove provides a secondary barrier in case the outer glove is breached. The outer glove should have a long cuff that extends over the sleeve of the lab coat.[6] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[6]

  • Body Protection : A clean, flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures involving larger quantities or a significant risk of dust generation, disposable, solid-front gowns are recommended to provide a more robust barrier.[7][8]

  • Eye and Face Protection : ANSI Z87.1-compliant safety glasses with side shields are required at all times in the laboratory. When handling the solid compound outside of a certified chemical fume hood (not recommended), or when a splash hazard exists, chemical splash goggles and a full-face shield must be worn.[4]

  • Respiratory Protection : All handling of the solid material that could generate dust must be performed within a certified chemical fume hood to provide primary containment.[5] If, under rare and fully risk-assessed circumstances, this is not possible, a NIOSH-approved respirator with N95 or higher-rated particulate filters is required.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential protocol is critical for ensuring that PPE is used effectively and does not itself become a source of contamination.

Engineering Controls: The First Line of Defense

Before any PPE is donned, ensure that primary engineering controls are in place and functioning correctly.

  • Chemical Fume Hood : Verify that the fume hood has a current certification and that the sash is positioned at the appropriate working height. All manipulations of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine powder should occur at least 6 inches inside the hood.

  • Ventilation : Ensure the laboratory has adequate general ventilation.[3][5]

  • Safety Equipment : Confirm the location and accessibility of the nearest safety shower and eyewash station.[3]

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure a proper seal and avoid contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect PPE for defects Don_Gown 2. Don Lab Coat/Gown Inspect_PPE->Don_Gown Don_Gloves1 3. Don First Pair of Gloves (Inner) Don_Gown->Don_Gloves1 Don_Goggles 4. Don Eye/Face Protection Don_Gloves1->Don_Goggles Don_Gloves2 5. Don Second Pair of Gloves (Outer, over cuff) Don_Goggles->Don_Gloves2 End Ready Don_Gloves2->End Start Start Start->Inspect_PPE

Caption: Workflow for the correct sequence of donning PPE.

Doffing (Removing) PPE: The Contamination Control Point

The removal of PPE is the point of highest risk for self-contamination. This process should be performed slowly and deliberately.

  • Outer Gloves : The most contaminated item is removed first. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand.

  • Inner Gloves & Gown : Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.

  • Face/Eye Protection : Remove by handling the strap or earpieces, avoiding contact with the front surface.

  • Lab Coat/Gown : Unbutton or untie and peel the gown away from your body, rolling it inside-out as you go. Dispose of it in the appropriate waste stream.

  • Hand Hygiene : Immediately wash your hands thoroughly with soap and water.

Disposal and Spill Management Plan

Proper disposal is a critical component of the handling process, ensuring the safety of all personnel and environmental compliance.

  • Waste Segregation : All items that have come into contact with 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine, including gloves, weigh boats, pipette tips, and contaminated labware, must be disposed of as hazardous chemical waste. Do not mix this waste with other waste streams.

  • Waste Container : Use a dedicated, leak-proof, and clearly labeled hazardous waste container (e.g., a high-density polyethylene container). The container must be kept closed except when adding waste.

  • Spill Response :

    • Alert : Immediately alert personnel in the vicinity.

    • Evacuate : If the spill is large, evacuate the immediate area.

    • Protect : If safe to do so, and while wearing appropriate PPE, prevent the spread of a liquid spill by using an inert absorbent material like vermiculite or sand.

    • Cleanup : For small solid spills, carefully sweep or scoop the material to avoid creating dust and place it in the hazardous waste container.

    • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

    • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.

By integrating this comprehensive safety framework into your daily operations, you build a culture of trust and scientific integrity that extends far beyond the product itself, ensuring that groundbreaking research can be conducted safely and responsibly.

References

  • Carl ROTH. Safety Data Sheet: Carbazole. [Link]

  • PubChem. 1,2,3,9-Tetrahydro-4H-carbazol-4-one. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,2,3,4-Tetrahydrocarbazole, 99%. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • Carl ROTH. Safety Data Sheet: Carbazole. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

Sources

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